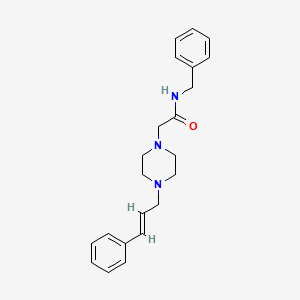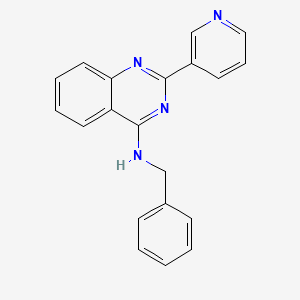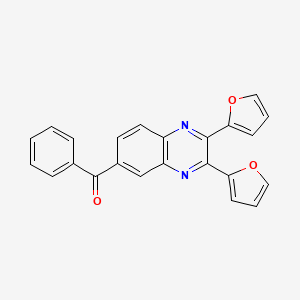
(2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone: is an organic compound with the molecular formula C23H14N2O3 It is characterized by the presence of furan, quinoxaline, and phenyl groups, making it a complex and intriguing molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone typically involves the cyclocondensation of appropriate furan and quinoxaline derivatives. One common method includes the reaction of 2,3-difuranylquinoxaline with benzoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the methanone linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The furan rings in (2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone can undergo oxidation reactions, leading to the formation of furan-2,3-diones.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,3-diones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
Chemistry:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photophysical Studies: Its ability to exhibit intramolecular charge transfer makes it useful in studying photophysical properties and aggregation-induced emission effects.
Biology and Medicine:
Antimicrobial Agents: Derivatives of quinoxaline have shown potential as antimicrobial agents, and (2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone could be explored for similar applications.
Cancer Research: Quinoxaline derivatives have been studied for their anticancer properties, including cell cycle arrest and apoptosis induction.
Industry:
Dye-Sensitized Solar Cells (DSSCs): The compound’s electronic properties make it a potential candidate for use in DSSCs.
Non-Linear Optics (NLO): Its structure allows for applications in non-linear optical materials.
作用機序
The mechanism of action of (2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone is largely dependent on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death. In cancer research, it may induce apoptosis through the activation of caspases or other apoptotic pathways.
類似化合物との比較
(2,3-Diphenylquinoxalin-6-yl)(phenyl)methanone: Similar structure but with phenyl groups instead of furan rings.
(2,3-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione): Contains furan rings but with a different core structure.
(2,3-Bis(4-(phenoxazin-10-yl)phenyl)quinoxalin-6-yl)(phenyl)methanone: Contains additional phenoxazinyl groups.
Uniqueness:
- The presence of both furan and quinoxaline rings in (2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone provides unique electronic properties that are not found in compounds with only one of these moieties.
- Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound for synthetic chemistry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C23H14N2O3 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
[2,3-bis(furan-2-yl)quinoxalin-6-yl]-phenylmethanone |
InChI |
InChI=1S/C23H14N2O3/c26-23(15-6-2-1-3-7-15)16-10-11-17-18(14-16)25-22(20-9-5-13-28-20)21(24-17)19-8-4-12-27-19/h1-14H |
InChIキー |
JMIHJEGISAXHQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


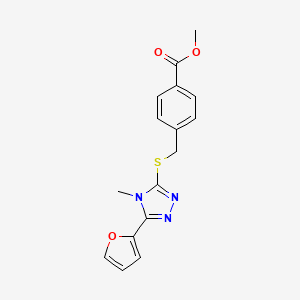


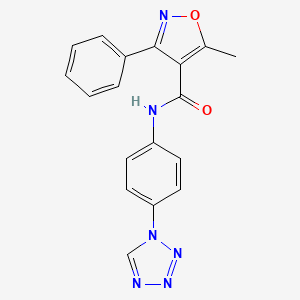

![2-(((6-Bromo-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-1,3,4-thiadiazole](/img/structure/B10816627.png)

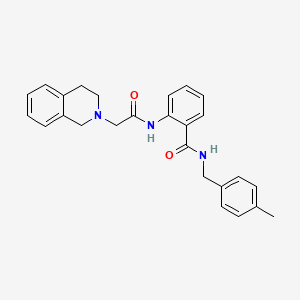
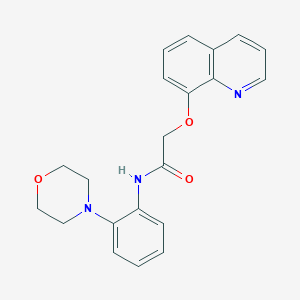
![6-[(4-fluorophenyl)sulfanylmethyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B10816650.png)

![5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10816655.png)
